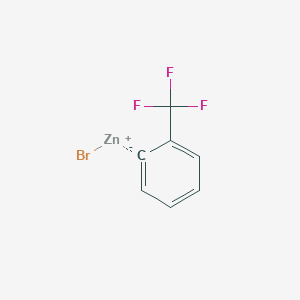

(2-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Descripción

(2-(Trifluoromethyl)phenyl)zinc bromide is an organozinc reagent widely used in cross-coupling reactions, such as Negishi couplings, due to its stability and reactivity in tetrahydrofuran (THF). The 0.50 M concentration in THF ensures compatibility with air-sensitive synthetic protocols. The trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring introduces strong electron-withdrawing effects, enhancing the electrophilic character of the zinc-bound carbon, which facilitates nucleophilic substitutions and aryl transfer reactions .

Synthesis: Typically prepared via transmetallation from the corresponding lithium or magnesium reagents, or through direct insertion of zinc into preformed aryl halides in THF. For example, reactions involving trifluoromethyl-substituted aryl halides with activated zinc powder in THF yield this compound .

Applications: Key in synthesizing trifluoromethylated aromatic systems for pharmaceuticals, agrochemicals, and materials science. Its reactivity in forming carbon-carbon bonds is leveraged in constructing complex molecules with enhanced metabolic stability due to the CF₃ group .

Propiedades

IUPAC Name |

bromozinc(1+);trifluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFVIYKPEDVFJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C(F)(F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of (2-(Trifluoromethyl)phenyl)zinc bromide is the formation of carbon-carbon bonds. This compound is often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, (2-(Trifluoromethyl)phenyl)zinc bromide, which is a nucleophilic organic group, is transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by (2-(Trifluoromethyl)phenyl)zinc bromide are primarily those involved in carbon–carbon bond formation. The Suzuki–Miyaura coupling reaction is a key process in these pathways.

Result of Action

The result of the action of (2-(Trifluoromethyl)phenyl)zinc bromide is the formation of new carbon–carbon bonds. This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other complex organic compounds.

Action Environment

The action of (2-(Trifluoromethyl)phenyl)zinc bromide is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for example, is known for its mild and functional group tolerant reaction conditions. This suggests that the reaction can proceed in a variety of environments.

Actividad Biológica

(2-(Trifluoromethyl)phenyl)zinc bromide is an organozinc compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique electronic properties, making it a valuable reagent in organic synthesis and a potential candidate for various biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic effects.

Synthesis

The synthesis of (2-(Trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 2-(trifluoromethyl)phenyl bromide with zinc in tetrahydrofuran (THF) under controlled conditions. The general procedure includes:

- Reagents : 2-(Trifluoromethyl)phenyl bromide, zinc powder, tetrahydrofuran (THF).

- Reaction Conditions : The mixture is stirred at room temperature or under reflux conditions for several hours.

- Isolation : The product is isolated through filtration and evaporation of the solvent.

The biological activity of (2-(Trifluoromethyl)phenyl)zinc bromide is primarily linked to its role as a building block in the synthesis of biologically active compounds. The trifluoromethyl group enhances the reactivity of the compound through several mechanisms:

- Nucleophilic Addition : The compound reacts with various electrophiles, such as carbonyl compounds and halides, facilitating the incorporation of the trifluoromethyl group into target molecules.

- Pharmacokinetics : The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of drugs derived from this compound .

Case Studies and Research Findings

- Anticancer Activity : Research has shown that derivatives of (2-(Trifluoromethyl)phenyl)zinc bromide exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on related compounds demonstrated IC50 values ranging from 10.96 to 41.66 μM against colorectal cancer cell lines .

- Inhibition Studies : In vitro studies revealed that compounds containing the trifluoromethyl group could moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are relevant targets in inflammation and cancer pathways .

- Molecular Docking : Computational studies indicated that the trifluoromethyl moiety enhances binding affinity to target proteins, suggesting increased biological activity through stronger interactions with enzyme active sites .

Data Table: Biological Activity Summary

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (2-(Trifluoromethyl)phenyl)zinc bromide | Colorectal Cancer | 10.96 - 41.66 | Nucleophilic addition |

| Derivative A | MCF-7 Breast Cancer | 5.4 | COX-2 Inhibition |

| Derivative B | HCT116 | 12.58 - 54.06 | Lipoxygenase inhibition |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Substitution and Coupling Reactions

(2-(Trifluoromethyl)phenyl)zinc bromide primarily participates in nucleophilic substitution reactions and cross-coupling reactions, such as the Negishi coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

- Reaction Mechanism : The zinc atom acts as a nucleophile, facilitating the transfer of the trifluoromethyl group to electrophilic substrates, including halides and carbonyl compounds.

| Reaction Type | Description | Common Electrophiles |

|---|---|---|

| Nucleophilic Substitution | Transfers CF3 group to electrophiles | Alkyl halides, carbonyls |

| Cross-Coupling | Forms C-C bonds with electrophiles | Aryl halides, alkenes |

Pharmaceutical Applications

The introduction of trifluoromethyl groups significantly alters the pharmacokinetics and pharmacodynamics of bioactive molecules. Compounds synthesized using (2-(trifluoromethyl)phenyl)zinc bromide have been shown to exhibit improved metabolic stability and bioavailability.

- Case Study : Research has demonstrated that trifluoromethylated analogs of existing drugs can enhance their efficacy in treating diseases such as cancer and cardiovascular conditions. For instance, trifluoromethylation has been applied to synthesize novel inhibitors targeting specific enzymes involved in disease pathways.

Material Science

In material science, (2-(trifluoromethyl)phenyl)zinc bromide is utilized to develop advanced materials with unique properties.

- Applications :

- Polymers : The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance.

- Coatings : Trifluoromethylated compounds are used in coatings that require high durability and resistance to solvents.

Research Insights

Recent studies have focused on the reactivity of (2-(trifluoromethyl)phenyl)zinc bromide with various electrophiles, elucidating its behavior in complex chemical environments.

- Findings : Interaction studies reveal that the compound exhibits a strong affinity for electrophiles, allowing for efficient incorporation into target molecules. This property is particularly beneficial in optimizing reaction conditions for synthetic applications.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares (2-(Trifluoromethyl)phenyl)zinc bromide with structurally related organozinc reagents in THF:

Reactivity and Selectivity

- Electron-Withdrawing Effects : The CF₃ group in (2-(Trifluoromethyl)phenyl)zinc bromide significantly increases electrophilicity compared to 2,4-difluorobenzylzinc bromide (weaker -F substituents) or alkyl variants like 3-methylbutylzinc bromide. This accelerates transmetallation with palladium catalysts in cross-couplings .

- Diastereoselectivity: In allylation reactions (e.g., with allyl bromide), the CF₃-substituted zinc reagent achieves >85:15 diastereomeric ratios (d.r.), outperforming non-fluorinated analogs like (2-naphthylmethyl)zinc bromide, which show lower stereocontrol .

- Solubility and Stability : All listed compounds are air-sensitive and stored at 2–8°C. However, (1,3-dioxolan-2-ylmethyl)zinc bromide exhibits superior solubility in THF due to its oxygenated side chain, enabling reactions with hydrophilic substrates .

Research Findings and Challenges

- Reaction Efficiency : Zinc-mediated allylations with (2-(Trifluoromethyl)phenyl)zinc bromide in THF achieve 77% yield under optimized conditions (2.5 equiv Zn, 3 h, RT), demonstrating robustness despite the steric bulk of the CF₃ group .

- Limitations : The high electronegativity of CF₃ can hinder nucleophilic attack in electron-rich systems, requiring careful catalyst selection (e.g., PdCl₂(dppf)) .

- Comparative Performance: Non-fluorinated analogs like (2-naphthylmethyl)zinc bromide exhibit broader substrate compatibility but lower selectivity in stereospecific reactions .

Métodos De Preparación

General Synthetic Route

The typical preparation involves:

- Starting material: 2-Bromobenzotrifluoride (2-bromo-1-(trifluoromethyl)benzene)

- Reagent: Activated zinc metal (Zn^0)

- Catalyst/Additives: Cobalt(II) bromide (CoBr2) or zinc dibromide (ZnBr2)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Room temperature stirring or mild heating

The reaction proceeds by the oxidative insertion of zinc into the carbon-bromine bond of the aryl bromide, catalyzed by cobalt(II) bromide or zinc dibromide, producing the organozinc bromide complex dissolved in THF.

3 Detailed Synthetic Procedures and Research Findings

Method 1: Direct Insertion with Cobalt(II) Bromide Catalyst

-

- In a dry reaction vessel, cobalt(II) bromide and zinc dibromide are dissolved in acetonitrile.

- The mixture is stirred at room temperature to form the catalytic complex.

- 2-Bromobenzotrifluoride is then added slowly.

- The reaction mixture is stirred at room temperature for several hours.

- The organozinc bromide product is extracted into THF to achieve a 0.50 M solution.

| Parameter | Details |

|---|---|

| Catalyst | CoBr2 (cobalt(II) bromide) |

| Additive | ZnBr2 (zinc dibromide) |

| Solvent | Acetonitrile (initial), THF |

| Temperature | Room temperature (20-25 °C) |

| Reaction Time | 4-6 hours |

| Yield | Approx. 85-90% |

| Purity (GC Analysis) | >95% organozinc bromide |

- Notes: This method provides high yield and purity. The use of CoBr2 enhances the insertion efficiency and reduces side reactions. The final product is stable in THF solution at 0.50 M concentration.

Method 2: Transmetalation from Grignard Reagent

-

- Prepare 2-(trifluoromethyl)phenylmagnesium bromide by reacting 2-bromobenzotrifluoride with magnesium turnings in THF.

- The Grignard reagent is then treated with zinc bromide (ZnBr2) in THF at low temperature (0 °C to room temperature).

- This transmetalation converts the Grignard to the corresponding organozinc bromide.

| Parameter | Details |

|---|---|

| Starting Reagent | 2-Bromobenzotrifluoride |

| Metal | Magnesium (Mg) |

| Transmetalation Agent | ZnBr2 |

| Solvent | THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Yield | 75-85% |

| Purity | High, suitable for cross-coupling |

- Notes: This method allows for controlled formation of the organozinc reagent with moderate to high yield. The Grignard intermediate must be carefully prepared and handled under inert atmosphere to avoid decomposition.

Method 3: Direct Zinc Insertion Using Activated Zinc

-

- Activated zinc powder is suspended in dry THF.

- 2-Bromobenzotrifluoride is added dropwise under inert atmosphere.

- The mixture is stirred at elevated temperature (40-60 °C) for several hours.

- The reaction progress is monitored by GC or NMR.

- Upon completion, the solution is diluted or concentrated to 0.50 M.

| Parameter | Details |

|---|---|

| Zinc Activation | Acid-washed or Rieke zinc |

| Solvent | THF |

| Temperature | 40-60 °C |

| Reaction Time | 6-12 hours |

| Yield | 70-80% |

| Purity | Good, but may contain minor impurities |

- Notes: This classical method requires activated zinc to facilitate insertion. The reaction time is longer, and the temperature is higher compared to catalytic methods. The product may require purification before use.

4 Comparative Summary Table

| Method | Catalyst/Additive | Temperature | Reaction Time | Yield (%) | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| 1. Direct insertion with CoBr2 | CoBr2, ZnBr2 | Room temperature | 4-6 hours | 85-90 | >95% | High yield, mild conditions | Requires cobalt catalyst |

| 2. Transmetalation from Grignard | ZnBr2 | 0 °C to RT | 1-2 hours | 75-85 | High | Controlled, versatile | Requires Grignard preparation |

| 3. Direct zinc insertion | Activated zinc | 40-60 °C | 6-12 hours | 70-80 | Good | Simple reagents | Longer time, higher temperature |

5 Research Findings and Notes

- The use of cobalt(II) bromide as a catalyst significantly improves the efficiency of zinc insertion into the aryl bromide bond, enabling mild reaction conditions and high purity product formation.

- Transmetalation from the Grignard reagent provides an alternative route, especially useful when the Grignard reagent is readily available or when selective functionalization is required.

- Direct insertion using activated zinc is a classical approach but may suffer from longer reaction times and lower yields compared to catalytic methods.

- The final organozinc bromide solution in THF is typically stored under inert atmosphere at low temperature to prevent decomposition.

- Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to monitor reaction progress and confirm product purity.

Q & A

Q. What are the critical parameters for synthesizing (2-(Trifluoromethyl)phenyl)zinc bromide in THF?

The synthesis typically involves transmetallation or direct insertion of zinc into a pre-halogenated aromatic substrate. For example, methallylzinc bromide can be prepared by reacting methallyl bromide with zinc wool in THF under inert conditions, followed by cooling and controlled addition to a substrate . Key parameters include:

- Zinc purity : Use freshly activated zinc (e.g., zinc wool) to ensure reactivity.

- Temperature : Reactions are often conducted at 0°C to control exothermicity and prevent side reactions.

- Solvent dryness : THF must be rigorously dried (e.g., over molecular sieves) to avoid hydrolysis.

Q. How should this organozinc reagent be stored to maintain stability?

The reagent is moisture- and oxygen-sensitive. Store at 2–8°C in a tightly sealed, flame-dried Schlenk flask under nitrogen or argon. Solutions in THF are typically stable for weeks under these conditions, but regular titration (e.g., iodometric assays) is recommended to confirm concentration .

Q. What spectroscopic methods are used to confirm the structure and purity of this reagent?

- ¹H/¹³C NMR : Analyze the aromatic region for signals corresponding to the trifluoromethylphenyl group (δ ~7.3–7.8 ppm for protons).

- X-ray crystallography : Single-crystal analysis (using programs like SHELXL ) can resolve ambiguities in coordination geometry.

- ICP-OES : Quantify zinc content to validate molarity.

Advanced Questions

Q. How can cross-coupling reactions with this reagent be optimized for high yields?

Cross-couplings (e.g., Negishi-type) require careful catalyst selection and stoichiometry. For example, in a Pd-catalyzed coupling with aryl halides:

- Catalyst : Use Pd(PPh₃)₄ (0.5–2 mol%) for aryl bromides .

- Solvent : THF is ideal due to its compatibility with organozinc species.

- Additives : Add 1–2 equivalents of LiCl to enhance transmetallation rates . Monitor reaction progress via LCMS (e.g., m/z 265 [M+H]⁺ for intermediates ) and optimize temperature (typically 80°C for 12–18 hours).

Q. What strategies address low diastereoselectivity in allylation reactions using this reagent?

Steric hindrance from the trifluoromethyl group can reduce selectivity. Mitigation strategies include:

- Hemiaminal substrates : Use chiral auxiliaries like (SS)-methyl hemiaminal to enforce facial selectivity, achieving dr >99:1 .

- Temperature control : Lower reaction temperatures (–20°C to 0°C) minimize kinetic vs. thermodynamic product mixtures.

- Metal choice : Indium-mediated allylation may offer better selectivity than zinc in sterically crowded systems .

Q. How can conflicting crystallographic data for reaction products be resolved?

Contradictions in X-ray data often arise from disordered solvent molecules or twinning. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.